molecular formula CHClF B13423495 Methyl, chlorofluoro- CAS No. 33272-71-8

Methyl, chlorofluoro-

Cat. No.: B13423495
CAS No.: 33272-71-8
M. Wt: 67.47 g/mol
InChI Key: FICFQLDYKDCJHQ-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Methane (B114726) Research

The journey into the world of halogenated methanes is a story of scientific innovation intertwined with a growing awareness of environmental responsibility. It begins with early discoveries in organofluorine chemistry and culminates in a global consensus to regulate these substances.

The origins of organofluorine chemistry can be traced back to the 19th century. One of the earliest reported syntheses of an organofluorine compound was in 1835 by Dumas and Péligot, who produced fluoromethane. wikipedia.org A significant advancement came in 1862 when Alexander Borodin developed a halogen exchange method to synthesize benzoyl fluoride (B91410). wikipedia.org However, the highly reactive and hazardous nature of elemental fluorine posed significant challenges to early researchers. wikipedia.org A breakthrough occurred in the late 1890s when Frédéric Swarts introduced the use of antimony fluoride as a fluorinating agent, a method that would later be instrumental in the industrial production of chlorofluorocarbons (CFCs). wikipedia.org

The 1920s marked a turning point with the industrial demand for non-toxic, non-flammable refrigerants. wikipedia.org This led to the development of CFCs, such as dichlorodifluoromethane (B179400) (CFC-12), which were lauded for their stability and safety. kingspan.com The synthesis of these compounds often involved the halogen exchange of chlorinated methanes and ethanes. kingspan.com For instance, chlorodifluoromethane (B1668795) (HCFC-22) is synthesized from chloroform (B151607). kingspan.com

Table 1: Key Milestones in the Early History of Organofluorine Chemistry

YearDiscovery/InnovationSignificance
1835Dumas and Péligot synthesize fluoromethane. wikipedia.orgFirst reported synthesis of an organofluorine compound.
1862Alexander Borodin develops a halogen exchange method. wikipedia.orgPioneered a common method for synthesizing organofluorine compounds.
1898Frédéric Swarts introduces antimony fluoride as a fluorinating agent. wikipedia.orgProvided a safer and more controlled method for fluorination.
1920sIndustrial development of chlorofluorocarbons (CFCs). wikipedia.orgLed to the widespread use of CFCs as refrigerants and propellants.
1928Thomas Midgley, Jr. synthesizes the first CFCs for commercial use. oeaw.ac.atMarked the beginning of large-scale production and application of CFCs.

For many years, the chemical inertness of CFCs was considered a major advantage. However, in the 1970s, scientists Mario Molina and F. Sherwood Rowland made a startling discovery: this very stability allowed CFCs to persist in the atmosphere long enough to reach the stratosphere. dcceew.gov.au There, they are broken down by ultraviolet radiation, releasing chlorine atoms that catalytically destroy the ozone layer, which protects the Earth from harmful UV radiation. dcceew.gov.auwikipedia.org This discovery, which earned them the 1995 Nobel Prize in Chemistry, raised global alarm about the potential for significant environmental damage, including increased rates of skin cancer and harm to ecosystems. wikipedia.org

The growing scientific evidence of ozone depletion spurred international action. The Vienna Convention for the Protection of the Ozone Layer was adopted in 1985, laying the groundwork for a global response. dcceew.gov.au This was followed by the landmark Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. dcceew.gov.auwikipedia.orgstate.gov This international treaty mandated the phase-out of the production and consumption of ozone-depleting substances (ODS), including CFCs. dcceew.gov.auwikipedia.org

The Montreal Protocol has been amended several times to accelerate the phase-out of existing ODS and to include new substances. dcceew.gov.auwikipedia.org For example, the London Amendment of 1990 and the Copenhagen Amendment of 1992 strengthened the original protocol. congress.gov The Kigali Amendment of 2016 went a step further by targeting the phase-down of hydrofluorocarbons (HFCs), which were introduced as CFC substitutes but are potent greenhouse gases. state.govunep.org The protocol's success is evident in the leveling off or decrease in atmospheric concentrations of major CFCs and the beginning of the ozone layer's recovery. dcceew.gov.au

Table 2: Environmental Impact of Selected Chlorofluorinated Methane Derivatives

CompoundChemical FormulaOzone Depletion Potential (ODP)*Global Warming Potential (GWP, 100-year)**
Trichlorofluoromethane (B166822) (CFC-11)CCl₃F1.04750
Dichlorodifluoromethane (CFC-12)CCl₂F₂1.010900
Chlorotrifluoromethane (CFC-13)CClF₃1.014400
Chlorodifluoromethane (HCFC-22)CHClF₂0.0551810
Dichlorofluoromethane (B1207983) (HCFC-21)CHCl₂F0.04151

*ODP is relative to CFC-11 (ODP = 1.0). epa.gov **GWP is relative to CO₂ (GWP = 1.0). kingspan.comepa.gov

Scope and Significance of Current Research on Methyl Chlorofluoro Compounds

The legacy of CFCs has spurred a vibrant and multifaceted research landscape focused on understanding the behavior of their replacements and the remaining challenges associated with halogenated methanes.

Current research on methyl chlorofluoro compounds is highly interdisciplinary, spanning several key areas of chemistry:

Atmospheric Chemistry: A primary focus is understanding the atmospheric fate of CFCs, HCFCs, and HFCs. This includes studying their transport, chemical reactions, and ultimate removal from the atmosphere. researchgate.net Researchers investigate the role of hydroxyl radicals (OH) and chlorine atoms in the degradation of these compounds and how these processes influence atmospheric composition and climate. researchgate.netchemeurope.com The impact of these compounds on both ozone depletion and global warming remains a critical area of study.

Theoretical Chemistry: Computational methods are essential tools for investigating the properties and reactions of methyl chlorofluoro species. noaa.gov Quantum mechanical calculations, such as density functional theory (DFT), are used to predict molecular structures, reaction mechanisms, and kinetic parameters. noaa.gov These theoretical studies provide valuable insights that complement experimental findings and help in understanding the complex chemical processes occurring in the atmosphere. noaa.gov

Synthetic Chemistry: The development of new, environmentally benign alternatives to ozone-depleting substances is a major goal of synthetic chemistry. researchgate.net This involves designing and synthesizing novel compounds with low or zero ODP and GWP. researchgate.net Research also focuses on developing more efficient and sustainable synthetic routes for existing and new fluorinated compounds, including repurposing fluorinated greenhouse gases as chemical feedstocks. researchgate.net

The field continues to evolve, presenting both new challenges and exciting opportunities:

Challenges: A significant challenge is the detection and monitoring of low-concentration but persistent halogenated compounds in the atmosphere. fapesp.br Understanding the complex interactions between different atmospheric chemical cycles and the impact of climate change on the fate of these compounds is another major hurdle. nih.gov Furthermore, the development of cost-effective and scalable synthetic methods for environmentally friendly alternatives remains a key objective. researchgate.net

Opportunities: The need for sustainable alternatives creates opportunities for innovation in green chemistry and the development of novel materials. There is also a growing interest in the "circular economy" of fluorinated compounds, where waste gases are captured and repurposed into valuable chemicals. Advances in analytical instrumentation and computational modeling are providing unprecedented insights into the atmospheric behavior of these compounds, opening new avenues for research. nih.gov The continued success of international agreements like the Montreal Protocol provides a framework for addressing future environmental challenges posed by industrial chemicals.

Properties

CAS No.

33272-71-8

Molecular Formula

CHClF

Molecular Weight

67.47 g/mol

InChI

InChI=1S/CHClF/c2-1-3/h1H

InChI Key

FICFQLDYKDCJHQ-UHFFFAOYSA-N

Canonical SMILES

[CH](F)Cl

Origin of Product

United States

Theoretical and Computational Investigations of Methyl Chlorofluoro Species

Quantum Chemical Methodologies for Structural and Energetic Analyses

Theoretical and computational chemistry provides powerful tools for investigating the structures, energies, and properties of transient species such as chlorofluoromethyl radicals. These methods are essential for understanding molecules that are difficult to study experimentally. High-level ab initio and density functional theory (DFT) calculations have been instrumental in elucidating the fundamental characteristics of these halogenated methyl radicals.

Ab Initio Methods in Chlorofluoro-Methyl Radical Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to studying chlorofluoromethyl radicals. researchgate.netnih.govnih.gov These methods are crucial for obtaining accurate geometries, vibrational frequencies, and energies.

The geometries and vibrational frequencies of chlorofluoromethyl radicals have been determined using sophisticated ab initio techniques. researchgate.netnih.gov For instance, studies have employed quadratic configuration interaction with single and double excitations (QCISD) using the 6-311G(d,p) basis set to derive these properties. researchgate.net The ground states of these radicals are typically found to be pyramidal. researchgate.net

Vibrational frequency calculations are critical for characterizing these species and for comparing theoretical predictions with experimental spectroscopic data. nih.govnist.gov The accuracy of these calculations is essential for the correct assignment of experimental spectra. For the chlorofluoromethyl radical (CHFCl), detailed vibrational frequencies have been calculated at the CCSD=FULL/cc-pVQZ level of theory. uni-rostock.de

Below is a table of calculated vibrational frequencies for the chlorofluoromethyl radical (CHFCl).

Mode NumberSymmetryFrequency (cm⁻¹)IR Intensities (km mol⁻¹)
1A32365.18
2A134063.01
3A1221179.64
4A87757.99
5A75018.23
6A4191.69
Data sourced from the Computational Chemistry Comparison and Benchmark Database. uni-rostock.de

To obtain highly accurate energies, even more sophisticated methods are required. The QCISD(T) method, which includes a non-iterative correction for triple excitations, combined with large basis sets like 6-311+G(3df,2p), provides reliable energy values. researchgate.net Another powerful approach is the Gaussian 3 (G3) theory, which is a composite method designed to approximate high-level QCISD(T)/G3large energies through a series of calculations at lower levels of theory. researchgate.netnsf.gov

These high-level calculations have been used to determine the heats of formation (ΔfH°₂₉₈) for a series of chlorofluoromethyl radicals with a recommended confidence limit of ±4.1 kJ mol⁻¹. researchgate.net The computed values are in excellent agreement with well-established experimental data where available. researchgate.net

The following table presents the computed heats of formation for several chlorofluoromethyl and related radicals.

RadicalΔfH°₂₉₈ (kJ mol⁻¹)
CH₂F-29.0
CHF₂-241.2
CF₃-465.9
CH₂Cl117.0
CHCl₂91.1
CCl₃72.2
CHClF-63.8
CClF₂-274.7
CCl₂F-94.3
Data from a computational study by D. J. Henry, C. J. Parkinson, and L. Radom. researchgate.net

While the harmonic oscillator approximation is a useful starting point, real molecular vibrations exhibit anharmonicity, especially for large amplitude motions like the out-of-plane bending mode in methyl radicals. nih.govnih.gov To account for this, the Schrödinger equation can be solved numerically with a potential derived from a relaxed scan of the specific mode. researchgate.net This approach provides a more accurate description of the vibrational energy levels.

The construction of accurate potential energy surfaces (PES) is fundamental to understanding the dynamics and reactivity of these radicals. nih.govresearchgate.netresearchgate.net Halogen substitution has been found to dramatically increase the anharmonicities in methyl radicals. rsc.org For instance, the anharmonicity in the out-of-plane-angle (OPLA) mode is significantly larger in CH₂Cl and CH₂F compared to the methyl radical (CH₃). rsc.org In the case of CH₂F, this large anharmonicity leads to a delocalized wave function over two minima in the double-well potential. rsc.org

Density Functional Theory (DFT) Applications in Halogenated Methyl Systems

Density Functional Theory (DFT) has emerged as a computationally efficient yet accurate method for studying a wide range of chemical systems, including halogenated methyl radicals. researchgate.netmdpi.commdpi.comresearchgate.net DFT methods are particularly useful for larger systems where high-level ab initio calculations become computationally prohibitive.

DFT calculations are widely used to optimize the electronic structures of molecules and to map out energy profile diagrams for chemical reactions. researchgate.netdtic.mil By employing various functionals, such as hybrid functionals that mix Hartree-Fock exchange with DFT exchange-correlation, researchers can achieve a good balance between accuracy and computational cost.

In the context of halogenated methyl systems, DFT has been used to investigate their electronic ground and excited states. rsc.org For example, the B3LYP functional, a popular hybrid functional, has been used in conjunction with basis sets like 6-311(+,+)G(3df,2pd) to calculate effective potentials. rsc.org These calculations are instrumental in understanding the systematic changes in equilibrium structures, vibrational frequencies, and electronic properties as one moves through a series of halogen-substituted methyl radicals. rsc.org The optimization of electronic structures using DFT provides insights into the distribution of electron density and the nature of the chemical bonds within these reactive species.

Validation of Theoretical Models Against Experimental Data

The accuracy of theoretical models in predicting the properties of methyl chlorofluoro species is crucial for their application in computational chemistry. Validation of these models is achieved by comparing calculated data with experimentally determined values. For chlorine- and fluorine-containing methyl radicals, geometries and vibrational frequencies have been calculated using quadratic configuration interaction (QCISD) methods with a 6-311G(d,p) basis set. Energies were further refined using QCISD(T)/6-311+G(3df,2p) and Gaussian-3 (G3) theory. researchgate.net These theoretical results show good agreement with available experimental data. researchgate.net

A notable example of this validation is the calculation of standard enthalpies of formation (ΔfH°₂₉₈) for several radicals. For well-characterized species such as CHF₂, CF₃, CH₂Cl, CHCl₂, and CCl₃, the computed values of -241.2, -465.9, 117.0, 91.1, and 72.2 kJ mol⁻¹, respectively, align with established experimental values to within 2.2 kJ mol⁻¹. researchgate.net For less-characterized radicals like CH₂F, CHClF, CClF₂, and CCl₂F, the calculated ΔfH°₂₉₈ values are -29.0, -63.8, -274.7, and -94.3 kJ mol⁻¹, with a recommended confidence limit of ±4.1 kJ mol⁻¹. researchgate.net

In a study on the reactions initiated by Cl + methyl formate, theoretical calculations of rate coefficients and branching fractions were validated by modeling experimental species time profiles. nih.gov The kinetic model, informed by ab initio-based theoretical kinetics, showed excellent agreement with the experimental data obtained via photoionization mass spectrometry. nih.gov This successful validation underscores the reliability of the theoretical models in describing the complex reaction dynamics of these systems.

Computational Studies of Reaction Kinetics and Mechanisms

Computational studies of the reaction kinetics and mechanisms of methyl chlorofluoro species heavily rely on theoretical frameworks like Transition State Theory (TST) and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often coupled with a master equation (ME) approach. libretexts.orggithub.iocapes.gov.br These methods are essential for calculating rate coefficients and understanding the pressure and temperature dependence of reactions involving these radicals.

TST is a foundational theory used to estimate the rates of chemical reactions by considering the properties of the transition state structure on the potential energy surface. libretexts.org For more complex reactions, particularly those that are pressure-dependent, RRKM theory is employed. github.iocapes.gov.br RRKM is a microcanonical transition state theory that calculates the rate constant for a reaction at a specific energy and angular momentum. github.io

The kinetics of reactions involving substituted methyl radicals have been studied computationally using a combination of quantum chemistry, TST, and master equation/RRKM analysis. researchgate.net These studies have quantified the effects of Cl and F substitution on reaction rate constants. For example, Cl substitution tends to decrease rate constants, while the first F substitution can increase them by lowering the energy barrier. researchgate.net

Thermochemical properties, such as enthalpies of formation (ΔHf°) and bond dissociation energies (BDEs), are fundamental for understanding the stability and reactivity of methyl chlorofluoro species. High-level ab initio quantum chemistry methods are widely used to calculate these properties with high accuracy.

Various computational methods, including Gaussian-4 (G4) theory, Weizman-1 (W1RO) theory, and composite methods like CBS-QB3 and CBS-APNO, have been applied to determine the thermochemical properties of a wide range of halogenated methanes and their corresponding radicals. researchgate.netresearchgate.net These calculations provide reliable atomization energies, enthalpies of formation, entropies, and heat capacities. researchgate.net

For instance, the standard enthalpies of formation (ΔHf,298K°) for several chlorofluoromethyl radicals have been computed with high accuracy. The values for radicals such as CHF₂, CF₃, CH₂Cl, CHCl₂, and CCl₃ have been shown to agree with experimental data to within a few kJ mol⁻¹. researchgate.net For less-studied species like CH₂F, CHClF, CClF₂, and CCl₂F, these computational methods provide predictive data with well-defined confidence limits. researchgate.net

The following table presents a selection of calculated standard enthalpies of formation at 298 K for various methyl chlorofluoro radicals.

Compound NameFormulaStateΔH_f (kJ/mol)
Chlorodifluoromethyl radicalCClF₂Gas-274.7
Chlorofluoromethyl radicalCHClFGas-63.8
Dichlorofluoromethyl radicalCCl₂FGas-94.3
Dichloromethyl radicalCHCl₂Gas91.1
Trichloromethyl radicalCCl₃Gas72.2
Difluoromethyl radicalCHF₂Gas-241.2
Trifluoromethyl radicalCF₃Gas-465.9
Monochloromethyl radicalCH₂ClGas117.0
Monofluoromethyl radicalCH₂FGas-29.0
This table is interactive. Click on the headers to sort the data.

Bond dissociation energies are another critical thermochemical parameter that can be derived from these calculations. BDEs provide insight into the strength of chemical bonds and are crucial for predicting reaction pathways. For example, the C-F bond dissociation energies in perfluorocarbons have been determined using negative ion appearance potential data, which can be compared with and supported by theoretical calculations. dntb.gov.ua

The modeling of halogen atom abstraction and addition reactions involving methyl chlorofluoro species is a significant area of computational research. These reactions are fundamental to understanding the atmospheric chemistry and combustion of these compounds.

Halogen atom abstraction, where a radical removes a halogen atom from a molecule, is a key reaction pathway. nih.govresearchgate.net Computational studies have been used to investigate the kinetics and mechanisms of these reactions. For example, the abstraction of a chlorine atom by a methyl radical from various chlorinated molecules has been studied to determine reaction barriers and rate constants. researchgate.net

Addition reactions, where a radical adds to an unsaturated molecule like an alkene, are also extensively modeled. nih.govresearchgate.net Computational analysis can elucidate the preferred pathways and the nature of the transition states in these reactions. For instance, the addition of halomethyl radicals to alkenes has been investigated, revealing the factors that control the regioselectivity and stereoselectivity of the addition. nih.govresearchgate.net

Theoretical studies have also compared the competition between addition and abstraction reactions. For example, in the reaction of methyl radicals with nitrones, alkenes, aldehydes, and imines, computational analysis has shown that for nitrones and alkenes, addition is the favored process, whereas for aldehydes, abstraction is preferred. researchgate.net For imines, the outcome depends on the specific substituents. researchgate.net

Recent work has also explored novel methods for generating halomethyl radicals for these reactions, such as through the direct excitation of a hypervalent iodine(III) reagent, which can then participate in halogen-atom transfer. chemrxiv.org Computational studies play a vital role in understanding the mechanisms of these new synthetic methods. chemrxiv.org

Reaction Mechanisms and Chemical Reactivity of Methyl Chlorofluoro Compounds

Gas-Phase Reaction Pathways in Atmospheric Chemistry

In the troposphere, the degradation of methyl chlorofluoro compounds is initiated by reactions with hydroxyl radicals (•OH) and chlorine atoms (Cl). copernicus.orgcopernicus.org These gas-phase reactions are the principal removal mechanisms for these compounds from the atmosphere.

Hydroxyl Radical-Initiated Oxidation Mechanisms

The dominant degradation pathway for many hydrochlorofluorocarbons (HCFCs) is initiated by the hydroxyl radical (•OH). nih.gov This highly reactive species is ubiquitous in the atmosphere and plays a crucial role in cleansing the troposphere of a wide range of organic compounds. caltech.educopernicus.org

The initial step in the oxidation of methyl chlorofluoro compounds by •OH is the abstraction of a hydrogen atom. researchgate.netornl.gov This process leads to the formation of a haloalkyl radical and a water molecule. For chlorofluoromethane (B1204246) (CH2FCl), the reaction is as follows:

CH2FCl + •OH → •CHFCl + H2O

This hydrogen abstraction is a critical rate-determining step in the atmospheric lifetime of the compound. nih.gov The strength of the C-H bond being broken influences the rate of this reaction.

Following the initial hydrogen abstraction, the resulting haloalkyl radical (•CHFCl) rapidly reacts with molecular oxygen (O2), which is abundant in the atmosphere, to form a peroxy radical (CHFClOO•). core.ac.uknih.govcopernicus.org

•CHFCl + O2 → CHFClOO•

Peroxy radicals are key intermediates in atmospheric oxidation mechanisms. nih.govrsc.org They can undergo further reactions, including self-reactions or reactions with other radical species like nitric oxide (NO) or hydroperoxy radicals (HO2). core.ac.uk

A significant reaction pathway for the peroxy radical involves its reaction with NO, leading to the formation of an alkoxy radical (CHFClO•) and nitrogen dioxide (NO2):

CHFClOO• + NO → CHFClO• + NO2

Alkoxy radicals are also highly reactive intermediates. libretexts.orgnih.govrsc.org The primary fate of the CHFClO• radical is decomposition through the breaking of a C-Cl or C-F bond. Due to the relative bond strengths (C-Cl bond is weaker than C-F), the C-Cl bond scission is the more likely pathway, yielding a formyl radical (HC(O)F) and a chlorine atom (Cl).

CHFClO• → HC(O)F + Cl

Alternatively, the alkoxy radical can react with O2, though this is generally a slower process for smaller alkoxy radicals. core.ac.uk

Chlorine Atom-Initiated Reactions and Degradation Routes

In addition to hydroxyl radicals, chlorine atoms can also initiate the degradation of methyl chlorofluoro compounds. copernicus.orgcopernicus.org Although generally present at lower concentrations than •OH in the unpolluted troposphere, chlorine atoms can be significant in marine environments and in regions with industrial emissions of chlorinated compounds. copernicus.orgiupac.org

Similar to the reaction with •OH, chlorine atoms react with methyl chlorofluoro compounds via hydrogen abstraction, which is a type of free-radical substitution reaction. science-revision.co.ukchemguide.co.uklibretexts.orgmasterorganicchemistry.com For CH2FCl, the reaction is:

CH2FCl + Cl → •CHFCl + HCl

This reaction produces the same haloalkyl radical as the •OH-initiated pathway, which then proceeds through the same subsequent reactions involving peroxy and alkoxy radicals. The reaction between alkanes and chlorine is often initiated by ultraviolet light, which breaks the Cl-Cl bond to form chlorine free radicals. chemguide.co.ukchemguide.co.uk This process is a chain reaction involving initiation, propagation, and termination steps. chemguide.co.ukchemguide.co.uk

The atmospheric degradation of methyl chlorofluoro compounds can lead to the formation of various chlorinated by-products. As seen in the alkoxy radical decomposition, a primary product is a chlorine atom. These chlorine atoms are highly reactive and can participate in further atmospheric reactions, including the catalytic destruction of ozone. nasa.govyoutube.com

The reaction of the CHFClO• radical can also lead to the formation of other chlorinated species. While the primary decomposition pathway yields formyl fluoride (B91410) and a chlorine atom, other minor reaction channels could exist, potentially forming compounds like phosgene (B1210022) (COCl2) or other chlorinated carbonyls, depending on the specific reaction conditions and the presence of other atmospheric constituents. The degradation of some hydrochlorofluorocarbons can also lead to the formation of mixed fluorochloroacetic acids. nasa.gov The formation of disinfection byproducts like trihalomethanes and haloacetic acids occurs when chlorine reacts with organic and inorganic matter in water. epa.gov

Unimolecular Reaction Systems of Halogenated Species

The unimolecular decomposition of methyl chlorofluoro compounds, such as chlorofluoromethane (CH₂FCl) and dichlorofluoromethane (B1207983) (CHCl₂F), is a fundamental process that governs their stability at elevated temperatures. These reactions typically proceed through the cleavage of the weakest carbon-halogen bond.

Theoretical studies on the unimolecular decomposition of dichlorofluoromethane show that the primary pathway involves the elimination of hydrogen chloride (HCl) to form difluorocarbene (CF₂). osti.gov The potential energy surface for this reaction indicates a transition state leading to the formation of CF₂ and HCl. osti.gov The rate constant for the atmospheric degradation of dichlorofluoromethane by reaction with hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of approximately 1.5 years. nih.gov

The thermal decomposition of these compounds can be influenced by the presence of other species. For instance, the pyrolysis of a mixture of dichlorofluoromethane and chlorofluoromethane can lead to the formation of hexafluorobenzene. nih.gov

CompoundDecomposition ProductsConditionsReference
Dichlorofluoromethane (CHCl₂F)Difluorocarbene (CF₂) + Hydrogen Chloride (HCl)Thermal decomposition osti.gov
Dichlorofluoromethane (CHCl₂F)Reaction with hydroxyl radicalsAtmospheric conditions nih.gov
Dichlorofluoromethane + ChlorofluoromethaneHexafluorobenzenePyrolysis nih.gov

Table 1: Unimolecular Decomposition of Methyl Chlorofluoro Compounds

Solution-Phase Reactivity and Transformation Studies

In solution, particularly in anoxic environments, methyl chlorofluoro compounds undergo various transformations, with reductive dechlorination being a prominent pathway.

Under anaerobic conditions, such as those found in sediments and groundwater, methyl chlorofluoro compounds can be transformed through reductive dechlorination. This process involves the replacement of a chlorine atom with a hydrogen atom. For example, dichlorodifluoromethane (B179400) (CCl₂F₂) can be degraded to dichlorofluoromethane (CHCl₂F) in anaerobic landfill environments. nih.gov These reactions are often mediated by microorganisms. epa.gov

The degradation of chlorinated ethenes, which shares mechanistic similarities with chlorofluoromethanes, has been shown to proceed via reductive dechlorination to form less chlorinated and eventually non-toxic products like ethene. erwiki.netfrtr.gov The rate of these reactions can be influenced by the presence of suitable electron donors. erwiki.net

Microbial action plays a crucial role in the transformation of methyl chlorofluoro compounds in the environment. The biotransformation of chloroform (B151607) (CHCl₃), a related compound, has been studied extensively, with degradation rates as high as 22 mg/liter/day observed in the presence of vitamin B12 under anaerobic conditions. nih.gov The primary biodegradation products include carbon monoxide, carbon dioxide, and organic acids, suggesting that hydrolytic reactions are significant. nih.gov

The study of stable isotope fractionation provides valuable insights into the mechanisms of these biotransformation processes. During the microbial degradation of chloromethane (B1201357) (CH₃Cl), significant carbon and hydrogen isotope fractionation has been observed. nih.gov For instance, degradation by Methylobacterium extorquens CM4 and Hyphomicrobium sp. MC1 resulted in carbon isotope enrichment factors (εC) of -41‰ and -38‰, and hydrogen isotope enrichment factors (εH) of -29‰ and -27‰, respectively. nih.gov Similarly, studies on the degradation of tetrachloroethene and trichloroethene have shown distinct carbon and chlorine isotope fractionation, which can be used to assess the extent of natural attenuation at contaminated sites. nih.govresearchgate.net

CompoundMicrobial SpeciesIsotopeEnrichment Factor (ε)Reference
Chloromethane (CH₃Cl)Methylobacterium extorquens CM4Carbon (¹³C)-41‰ nih.gov
Chloromethane (CH₃Cl)Methylobacterium extorquens CM4Hydrogen (²H)-29‰ nih.gov
Chloromethane (CH₃Cl)Hyphomicrobium sp. MC1Carbon (¹³C)-38‰ nih.gov
Chloromethane (CH₃Cl)Hyphomicrobium sp. MC1Hydrogen (²H)-27‰ nih.gov
Tetrachloroethene (PCE)Mixed microbial cultureCarbon (¹³C)-5.6 ± 0.7‰ nih.govresearchgate.net
Tetrachloroethene (PCE)Mixed microbial cultureChlorine (³⁷Cl)-2.0 ± 0.5‰ nih.govresearchgate.net
Trichloroethene (TCE)Mixed microbial cultureCarbon (¹³C)-8.8 ± 0.2‰ nih.govresearchgate.net
Trichloroethene (TCE)Mixed microbial cultureChlorine (³⁷Cl)-3.5 ± 0.5‰ nih.govresearchgate.net

Table 2: Isotope Fractionation in Microbial Degradation of Halogenated Methanes

Halogenated Methyl Radicals: Structure-Reactivity Relationships

Halogenated methyl radicals are key intermediates in many of the gas-phase and some solution-phase reactions of methyl chlorofluoro compounds. Their stability and reactivity are significantly influenced by the nature of the halogen substituents.

The stability of a radical is determined by factors that can delocalize the unpaired electron or donate electron density to the electron-deficient radical center. masterorganicchemistry.commasterorganicchemistry.comnih.gov Halogen substituents exert both inductive and resonance effects. The strong electron-withdrawing inductive effect of fluorine and chlorine tends to destabilize the radical. murdoch.edu.auresearchgate.net Conversely, the lone pairs on the halogen atoms can be donated to the half-filled p-orbital of the radical center, a stabilizing resonance effect. murdoch.edu.auresearchgate.net

RadicalBond Dissociation Energy (kcal/mol) of C-H in PrecursorRadical Stabilization Energy (RSE) (kcal/mol)Reference
•CH₂F101- masterorganicchemistry.com
•CH₂Cl103- researchgate.net
•CH₃104.90 masterorganicchemistry.comresearchgate.net
•CF₃106.7-1.8 researchgate.net

Table 3: Bond Dissociation Energies and Radical Stabilization Energies of Halogenated Methyl Radicals Note: RSE is calculated relative to the methyl radical.

When a reaction involving a methyl chlorofluoro compound creates a new chiral center, the stereochemical outcome is of great importance. Radical reactions at a chiral carbon center often lead to racemization because the intermediate radical is typically planar or rapidly inverting. masterorganicchemistry.comyoutube.comchemistrysteps.comlibretexts.org This means that the subsequent reaction can occur from either face of the radical with equal probability, leading to a mixture of enantiomers. youtube.comchemistrysteps.comlibretexts.org

However, stereoselectivity can be achieved in radical reactions under certain conditions. rsc.org For instance, the presence of a nearby chiral center in the molecule can influence the direction of attack of the incoming reagent, leading to the preferential formation of one diastereomer over another. chemistrysteps.comnih.govnih.gov This is due to the different energies of the diastereomeric transition states. nih.govnih.gov The development of chiral catalysts for radical reactions is an active area of research aimed at controlling the stereochemical outcome. cmu.edu

Synthetic Methodologies and Precursor Development for Methyl Chlorofluoro Compounds

Industrial Synthesis Pathways for Methyl Chlorides (Relevant Precursors)

Methyl chloride, or chloromethane (B1201357), stands as a crucial industrial precursor for a vast array of chemical intermediates and end products, including silicone fluids, resins, and elastomers. bme.hu The escalating global demand for these materials, particularly in the electronics and automotive sectors, has spurred continuous research into optimizing the production of methyl chloride. bme.huresearchgate.net The two primary industrial methods for its synthesis are the chlorination of methane (B114726) and the hydrochlorination of methanol (B129727). bme.huresearchgate.net

The direct chlorination of methane represents one of the foundational methods for producing methyl chloride. bme.hu This process, first commercialized by Hoechst during World War I, involves the reaction of methane with chlorine at high temperatures and pressures. bme.hu The reaction proceeds as a successive chlorination, yielding a mixture of methyl chloride, methylene (B1212753) chloride, chloroform (B151607), and carbon tetrachloride. google.com

CH₄ + Cl₂ → CH₃Cl + HCl CH₃Cl + Cl₂ → CH₂Cl₂ + HCl CH₂Cl₂ + Cl₂ → CHCl₃ + HCl CHCl₃ + Cl₂ → CCl₄ + HCl

Optimization of this process focuses on maximizing the yield of the desired chloromethane while minimizing the formation of by-products. usb.ac.ir Key parameters influencing the reaction include temperature, pressure, and the methane-to-chlorine feed ratio. bme.huusb.ac.ir Thermal chlorination can be operated at temperatures ranging from 350 °C to 550 °C for maximum conversion. bme.hu One study utilizing a plug flow reactor model identified optimal conditions at 280°C and 2 bar with a methane-to-chlorine ratio of 1.5, achieving a methane conversion of 51.68% and a methylene chloride purity of 99%, with methyl chloride as a recoverable by-product. usb.ac.ir Another approach suggests that the ideal temperature for methyl chloride production is between 65 °C and 75 °C. bme.hu

To enhance selectivity, various catalytic systems have been explored. Supported solid acid or platinum metal catalysts have demonstrated methyl chloride selectivity exceeding 90%. acs.org Other catalysts, such as sulfur monochloride diluted with a highly chlorinated hydrocarbon like carbon tetrachloride, allow the reaction to proceed at lower temperatures, around 20 °C. bme.hu Furthermore, the use of ultrasound irradiation has been shown to enable the formation of methyl chloride under milder, ambient conditions, presenting a more sustainable approach. utwente.nl

The hydrochlorination of methanol is the second major industrial route to methyl chloride. bme.humdpi.com This method involves the reaction of methanol with hydrogen chloride and can be performed in either the liquid or gas phase, with or without a catalyst. google.commdpi.com

CH₃OH + HCl ⇌ CH₃Cl + H₂O

A significant side reaction in this process is the dehydration of methanol to form dimethyl ether, which reduces the selectivity for methyl chloride. rsc.org

2CH₃OH ⇌ CH₃OCH₃ + H₂O

Catalytic Approaches:

A variety of solid acid catalysts are employed to facilitate the hydrochlorination of methanol, with γ-alumina being a common choice. rsc.org The catalytic activity is often enhanced by modifying the alumina (B75360) with metal chlorides. For instance, mesoporous alumina modified with zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) has shown increased methanol conversion and methyl chloride selectivity. mdpi.com The use of a ZnCl₂/Al₂O₃ catalyst has demonstrated beneficial effects on product yields. rsc.org Doping η-alumina with Group 1 metal salts, such as cesium chloride (CsCl), can significantly improve selectivity by suppressing the formation of dimethyl ether. rsc.orgacs.org In the liquid phase, aqueous solutions of zinc chloride are frequently used as catalysts, typically at concentrations of 65% to 75% by weight and temperatures between 120 °C and 140 °C. bme.hugoogle.com

Non-Catalytic Approaches:

Non-catalytic hydrochlorination offers the advantage of eliminating the need for catalyst handling and concentration control. bme.hu This process is typically carried out in the liquid phase at temperatures above 90 °C and pressures greater than atmospheric pressure to improve efficiency and suppress the formation of dimethyl ether. bme.hu One strategy to minimize by-product formation involves a two-stage reactor system where the feed ratio of methanol to hydrogen chloride is carefully controlled in each stage. bme.hu

In methane chlorination , selectivity is improved by controlling reaction conditions and utilizing selective catalysts. For example, mechanochemical activation has been shown to allow for lower reaction temperatures (90 °C vs. 200 °C) and drastically improved methyl chloride selectivity (95% vs. 66%) compared to thermal reactions. researchgate.net Integrating methane chlorination with methanol hydrochlorination is another strategy to maximize the conversion of chlorine gas. acs.orgbcrec.id This integrated approach can reduce energy requirements by over 80% compared to methane chlorination alone. acs.org

For methanol hydrochlorination , enhancing selectivity primarily involves minimizing the formation of dimethyl ether. rsc.org This is achieved through the development of more selective catalysts and by optimizing process parameters. Doping alumina catalysts with Group 1 metal salts has proven effective in increasing methyl chloride selectivity to over 99.5%. rsc.org Process modifications, such as splitting the methanol feed between multiple reactors in series, can also reduce the formation of unwanted by-products. google.com Simulation studies have shown that process modifications can increase the purity of methyl chloride from 72.36% to 79.51% while also reducing energy consumption. bcrec.id

Below is an interactive data table summarizing key parameters and findings for different methyl chloride production methods.

Production Method Key Parameters/Catalyst Methanol Conversion Methyl Chloride Selectivity/Purity Reference
Methane Chlorination (Thermal)350-550 °C90%- bme.hu
Methane Chlorination (Optimized)280 °C, 2 bar, Methane:Chlorine = 1.551.68%97% (by-product) usb.ac.ir
Methanol Hydrochlorination (η-alumina)573 K-95% rsc.org
Methanol Hydrochlorination (CsCl/η-alumina)563 K-99.6% rsc.org
Methanol Hydrochlorination (ZnCl₂/Al₂O₃)280 °C85%High mdpi.com
Methanol Hydrochlorination (Liquid Phase, ZnCl₂)120-140 °C65% (first reactor)90-95% bme.hu
Modified Hydrochlorination Process--79.51% Purity bcrec.id

Advanced Fluorination and Chlorination Strategies

The introduction of fluorine-containing functional groups into organic molecules is a critical strategy in medicinal chemistry and materials science. Among these, the difluoromethyl group (CF₂H) has garnered significant attention due to its unique properties.

Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late step in the synthetic sequence. This approach is highly desirable as it allows for the rapid diversification of drug candidates and other valuable compounds. Recent years have seen a surge in the development of methods for late-stage difluoromethylation. semanticscholar.orgresearchgate.net

The formation of a bond between an sp²-hybridized carbon atom (typically in an aryl or heteroaryl ring) and a difluoromethyl group is a key transformation in the synthesis of many biologically active compounds. researchgate.net Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for achieving this transformation. rsc.org These methods offer direct routes to Ar-CF₂H compounds, which are often more attractive than stepwise approaches. rsc.org

A variety of transition metals, including copper, palladium, nickel, and iron, have been successfully employed to catalyze the difluoromethylation of C(sp²)-H bonds or C(sp²)-X bonds (where X is a halide or other leaving group). semanticscholar.orgrsc.org

Copper-Catalyzed Methods: The first copper-catalyzed difluoromethylation of aryl iodides was reported using a difluoromethylzinc reagent, [(DMPU)₂Zn(CF₂H)₂]. semanticscholar.org This reaction proceeds via transmetalation from the zinc reagent to a copper(I) catalyst. semanticscholar.org

Iron-Catalyzed Methods: Earth-abundant and low-cost iron catalysts have also been developed for the cross-coupling of diaryl zinc reagents with a difluoromethylating agent, such as difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). rsc.org

The development of these catalytic methods has significantly streamlined access to molecules with pharmaceutical relevance and has generated considerable interest for process chemistry applications. semanticscholar.orgresearchgate.net

Late-Stage Difluoromethylation Techniques

Free Radical Difluoromethylation (e.g., Minisci-Type Reactions)

The introduction of a difluoromethyl group (CF2H) into organic molecules is a significant strategy in medicinal chemistry, as this group can act as a lipophilic hydrogen-bond donor and a bioisostere for thiols and alcohols. nih.gov While numerous methods for radical difluoromethylation exist, they often functionalize electron-deficient π-systems due to the nucleophilic nature of the difluoromethyl radical. nih.gov A complementary approach involves the use of the chlorodifluoromethyl radical (•CF2Cl), which is characterized as an electrophilic radical. nih.gov This allows for the efficient preparation of electron-rich difluoromethylated (hetero)arenes, which are otherwise challenging to synthesize. nih.gov

Minisci-type reactions represent a powerful strategy for the C-H functionalization of heteroaromatics. rsc.orgresearchgate.netsemanticscholar.org In this context, the chlorodifluoromethyl radical provides a strategic advantage. It can be generated from precursors like sodium chlorodifluoromethanesulfinate (ClCF2SO2Na) and readily participates in radical C-H functionalization under mild conditions. cas.cn This method is chemoselective and regioselective for the chlorodifluoromethylation of (hetero)arenes and electron-rich alkenes. cas.cn The subsequent reduction of the installed -CF2Cl group provides access to the desired -CF2H moiety. This two-step process, utilizing an electrophilic •CF2Cl radical as a surrogate for the nucleophilic •CF2H radical, effectively reverses the typical reactivity paradigm. nih.govcas.cn

Research has demonstrated the difference in reactivity between these radicals. The •CF3 and •CF2Cl radicals show higher reactivity at the electron-rich sites of molecules like theophylline, which is not the case for the nucleophilic •CF2H and •CH2F radicals. cas.cn This highlights the utility of the chlorodifluoromethylation approach for late-stage functionalization, particularly in the synthesis of complex molecules like pharmaceutical candidates. cas.cn

Table 1: Comparison of Radical Precursors for Difluoromethylation

Radical Precursor Activation Method Radical Generated Electronic Nature Preferred Substrate
ClSO2CF2H Single-electron reduction •CF2H Nucleophilic Electron-deficient π-systems
BrCF2H Radical abstraction •CF2H Nucleophilic Electron-deficient π-systems
ClCF2SO2Na Oxidation •CF2Cl Electrophilic Electron-rich (hetero)arenes
Chlorodifluoroacetic Anhydride Photochemical •CF2Cl Electrophilic Electron-rich (hetero)arenes

Halogen Exchange Reactions for Organofluorine Compound Synthesis

Halogen exchange (HALEX) reactions are fundamental in the synthesis of organofluorine compounds, including chlorofluoro- derivatives. These reactions involve the substitution of a halogen atom (typically chlorine or bromine) with fluorine. ksu.edu.saksu.edu.sa

The Swarts reaction is a classic method for synthesizing alkyl fluorides. It involves heating an alkyl chloride or bromide in the presence of a metallic fluoride (B91410), such as silver fluoride (AgF), mercuric fluoride (Hg2F2), cobalt(II) fluoride (CoF2), or antimony trifluoride (SbF3). ksu.edu.saksu.edu.sa This method is particularly important for the industrial manufacture of chlorofluorocarbons (CFCs), known as Freons. ksu.edu.saksu.edu.sa

Another key process is the Finkelstein reaction , where alkyl chlorides or bromides react with sodium iodide (NaI) in dry acetone (B3395972) to produce alkyl iodides. ksu.edu.saksu.edu.sa While this reaction typically introduces iodine, the principles of halide exchange are central. For fluorination, variations of this nucleophilic substitution are employed, often requiring more specialized conditions due to the lower nucleophilicity of the fluoride ion compared to other halides. ksu.edu.sa

Modern advancements in halogen exchange for fluorinating haloaromatic compounds have focused on overcoming the often sluggish nature of these reactions, which traditionally required very high temperatures (200-400°C) and sometimes aprotic solvents like sulfolane. google.comgoogle.com Catalytic methods using aminophosphonium salts have been developed to facilitate the reaction under milder conditions. google.comgoogle.com These catalysts enhance the efficacy of alkali metal fluorides (e.g., potassium fluoride) in replacing chlorine or bromine atoms on an aromatic ring with fluorine, enabling the production of a wide variety of fluorinated aromatic compounds. google.comgoogle.com

A notable development involves the use of trialkyl aluminum and a catalytic amount of titanocene (B72419) dihalides to facilitate the selective activation of C-F bonds for F/Cl and F/Br exchanges, using polyhalomethanes as the halogen source under mild conditions. organic-chemistry.org This demonstrates the reversibility and controlled application of halogen exchange principles. organic-chemistry.org

Table 2: Key Halogen Exchange Reactions for Fluorine Introduction

Reaction Name Typical Substrate Reagents Key Feature
Swarts Reaction Alkyl chloride/bromide AgF, Hg2F2, CoF2, SbF3 Synthesizes alkyl fluorides from other alkyl halides. ksu.edu.saksu.edu.sa
Catalytic HALEX Haloaromatic compound Alkali metal fluoride (e.g., KF), Aminophosphonium catalyst Allows fluorination of aromatic rings under milder conditions. google.comgoogle.com
Finkelstein Reaction Alkyl chloride/bromide NaI in acetone Classic example of halide exchange, typically for iodination. ksu.edu.saksu.edu.sa

Development of Fluorinated Building Blocks and Precursors for Specialized Materials

The synthesis of fluorinated compounds has become a rapidly advancing field, driven by the unique properties these compounds impart to materials and pharmaceuticals. beilstein-journals.org A key strategy involves the creation of versatile fluorinated building blocks, which are smaller molecules that can be incorporated into larger, more complex structures. researchgate.netnih.gov Chlorofluorocarbons and hydrochlorofluorocarbons, once viewed primarily as refrigerants or propellants, are now increasingly utilized as precursors for these valuable building blocks. researchgate.net These precursors can generate reactive fluoroalkyl or fluoroalkenyl species through anionic or radical processes, which can then be used in the synthesis of polymers, liquid crystals, and medicines. researchgate.net

The development of new synthetic methods, such as the direct fluorination of partially-fluorinated esters, allows for the creation of perfluorinated precursors for a variety of building blocks. researchgate.net This approach highlights a shift from direct functionalization of a final molecule to a more modular strategy using well-defined fluorinated synthons.

Activation of Perfluoro(methyl vinyl ether) in Polymer Synthesis

Perfluoro(methyl vinyl ether) (PMVE), CF2=CF(OCF3), is a crucial monomer in the production of high-performance fluoropolymers. The activation and polymerization of PMVE lead to materials with exceptional thermal stability and chemical resistance. rsc.orgresearchgate.net

The polymerization of PMVE can be carried out under high pressure (300 to 1500 MPa) and high temperature (80 to 200 °C) to produce a polymer that is elastic, transparent, and soluble in perfluorinated solvents. researchgate.net The study of its polymerization kinetics revealed that the reaction initiation is bimolecular. researchgate.net

Research into the reactivity of PMVE with transition metal complexes, such as rhodium(I) phosphine (B1218219) complexes, has provided insights into its activation. rsc.org These studies show that the activation can proceed through C-O and C-F bond cleavage and decarbonylation steps, indicating complex pathways for its incorporation into polymer chains. rsc.org

PMVE is also used as a comonomer to modify the properties of other fluoropolymers. For instance, small amounts are added in the production of modified polytetrafluoroethylene (PTFE) to improve mechanical properties without sacrificing its core characteristics. up.ac.za It is also copolymerized with monomers like chlorotrifluoroethylene (B8367) (CTFE) and vinylene carbonate to create polymer electrolytes for lithium-ion batteries, which benefit from good thermal properties and chemical inertness. acs.org

Table 3: Polymerization Conditions for Perfluoro(methyl vinyl ether) (PMVE)

Parameter Value/Condition Resulting Polymer Properties Source
Pressure 300 - 1500 MPa Elastic, transparent researchgate.net
Temperature 80 - 200 °C Soluble in perfluorinated solvents researchgate.net
Initiator Radical initiators High molecular weight polymer researchgate.net
Comonomers Tetrafluoroethylene, Chlorotrifluoroethylene Modified mechanical and electrochemical properties up.ac.zaacs.org

Conversion of Halogenated Waste into Fluoroelastomer Precursors

A significant challenge associated with chlorofluorocarbons (CFCs) and other halogenated compounds is their environmental impact as ozone-depleting substances and the management of existing stockpiles. nist.gov An innovative solution is the chemical conversion of this halogenated waste into valuable industrial products, such as precursors for fluoroelastomers. nist.gov Halogenated waste typically includes organic liquid products containing more than 2% of any halogen, such as chloroform and methylene chloride. ub.eduuakron.edu

One such process involves the gas-phase reaction of halons like bromochlorodifluoromethane (B1201744) (CBrClF2) with methane at high temperatures (773 to 1173 K). nist.gov This conversion technique, known as thermal hydrodehalogenation, transforms the ozone-depleting substances into useful fluorochemicals. nist.gov

At elevated temperatures (>1073 K), the reaction of CBrClF2 with methane achieves complete conversion, yielding vinylidene fluoride (CF2=CH2) as a major product with a single-pass yield of up to 63%. nist.gov Vinylidene fluoride is a key monomer for the production of fluoroelastomers and fluoropolymers. The proposed mechanism suggests that the [CClF2] radical, derived from the initial breakdown of CBrClF2, is methylated to form an unstable intermediate that rapidly dissociates into the desired product and HCl. nist.gov This process offers a significant environmental and economic advantage over simple destruction technologies, as it retains the valuable carbon-fluorine bonds and operates with a much lower energy input. nist.gov

Table 4: Product Distribution from the Reaction of CBrClF2 with CH4 at Different Temperatures

Temperature Range Major Products CBrClF2 Conversion Key Observation Source
< 923 K Chlorodifluoromethane (B1668795) (CHClF2), Methyl bromide (CH3Br) < 50% Formation of intermediate products. nist.gov
> 1073 K Vinylidene fluoride (CF2=CH2), Mineral acids (HF, HCl, HBr) Complete Formation of valuable fluoroelastomer precursor. nist.gov

Analytical and Spectroscopic Techniques for Characterization in Research

Spectroscopic Characterization Methods for Molecular Structure Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools in the study of chlorodifluoromethane (B1668795), providing detailed information about its structure and transformations.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and monitoring the progress of chemical reactions involving chlorodifluoromethane. The molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. High-resolution Fourier Transform Infrared (FTIR) spectroscopy has been used to determine the absorption cross-sections of chlorodifluoromethane across a range of temperatures and pressures relevant to atmospheric conditions. copernicus.orgresearchgate.netcopernicus.org These data are crucial for atmospheric monitoring via satellite-based infrared sounders. copernicus.org

In reaction monitoring, IR spectroscopy allows researchers to track the disappearance of reactant-specific absorption bands and the emergence of new bands corresponding to products. youtube.com For instance, the thermal decomposition of chlorodifluoromethane, which can occur on hot surfaces, yields toxic and corrosive gases such as hydrogen chloride (HCl), phosgene (B1210022) (COCl2), hydrogen fluoride (B91410) (HF), and carbonyl fluoride (COF2). nih.gov Each of these products has a distinct and well-characterized IR spectrum, enabling their identification in the gas phase.

Table 1: Key Infrared Absorption Regions for Chlorodifluoromethane and Its Decomposition Products

Compound Functional Group/Vibrational Mode Approximate Wavenumber (cm⁻¹)
Chlorodifluoromethane (CHClF₂) C-H stretch ~3020
C-F stretches 1350 - 1100
C-Cl stretch ~820
Hydrogen Chloride (HCl) H-Cl stretch 2990 - 2750
Phosgene (COCl₂) C=O stretch ~1827
Hydrogen Fluoride (HF) H-F stretch 4140 - 3570

This table provides approximate ranges for characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the molecular structure of chlorodifluoromethane. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative. nih.gov The ¹H NMR spectrum of chlorodifluoromethane shows a single signal, a triplet, due to coupling with the two equivalent fluorine atoms. The ¹⁹F NMR spectrum displays a doublet due to coupling with the single proton.

¹⁹F NMR is especially powerful for analyzing fluorinated compounds due to its high sensitivity and wide range of chemical shifts. huji.ac.il For molecules containing a difluoromethyl (-CHF₂) group attached to a chiral center, the two fluorine atoms can become diastereotopic, meaning they are in chemically non-equivalent environments and can exhibit distinct signals and couplings in the ¹⁹F NMR spectrum. nih.govresearchgate.net This phenomenon provides detailed structural and conformational information. The precise chemical shifts and coupling constants (J-couplings) observed in ¹H and ¹⁹F NMR spectra provide unambiguous confirmation of the CHClF₂ structure. uq.edu.aunist.gov

Table 2: Typical NMR Spectroscopic Data for Chlorodifluoromethane (CHClF₂)

Nucleus Chemical Shift (δ) Multiplicity Coupling Constant (J)
¹H ~7.0 ppm Triplet J(H,F) ≈ 52 Hz

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of chlorodifluoromethane, even at trace levels. almacgroup.com In electron ionization (EI) mass spectrometry, the CHClF₂ molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z).

The mass spectrum of chlorodifluoromethane is characterized by a molecular ion peak (M⁺) and several fragment ions. nist.govnist.gov The most abundant fragment is typically the [CHF₂]⁺ ion at m/z 51. The presence of chlorine is indicated by the characteristic isotopic pattern of the chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.gov This distinct fragmentation pattern serves as a fingerprint for identifying chlorodifluoromethane. nih.gov Accurate mass spectrometry, often performed with Time-of-Flight (TOF) analyzers, can determine the elemental composition of ions with high precision, further confirming the identity of the compound and any trace impurities. almacgroup.com

Table 3: Prominent Ions in the Electron Ionization Mass Spectrum of Chlorodifluoromethane

m/z Ion Fragment Significance
86, 88 [CHClF₂]⁺ Molecular ion peak (showing ³⁵Cl/³⁷Cl isotope pattern)
67, 69 [CClF₂]⁺ Loss of a hydrogen atom (showing ³⁵Cl/³⁷Cl isotope pattern)
51 [CHF₂]⁺ Loss of a chlorine atom (often the base peak)

Atmospheric Measurement Techniques for Trace Gases and Radicals

Monitoring the concentration of chlorodifluoromethane and the radicals that control its atmospheric lifetime requires highly sensitive and selective analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of atmospheric halocarbons, including chlorodifluoromethane. nih.govnih.gov This technique combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. noaa.gov In a typical setup, an air sample is collected and preconcentrated cryogenically to trap trace compounds. The trapped compounds are then thermally desorbed onto a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification and quantification. tandfonline.com

GC-MS systems, particularly those using high-resolution mass spectrometry (GC-HRMS), offer extremely low detection limits, often in the parts-per-trillion (ppt) range, and high precision. nih.govcopernicus.org This allows for accurate measurement of the global and regional atmospheric burden of chlorodifluoromethane. nih.gov Headspace GC-MS is also a valuable technique for determining the presence of CHClF₂ in various matrices. nih.gov

The primary removal mechanism for chlorodifluoromethane in the atmosphere is its reaction with the hydroxyl radical (OH). nih.gov Therefore, understanding the atmospheric lifetime of CHClF₂ requires accurate measurements of OH radical concentrations. Laser-Induced Fluorescence (LIF) is one of the most sensitive and widely used techniques for detecting atmospheric OH radicals. fz-juelich.deresearchgate.net

The LIF technique involves drawing ambient air into a low-pressure cell where OH radicals are excited by a pulsed laser tuned to a specific electronic transition (e.g., at 308 nm). fz-juelich.decopernicus.org The excited OH radicals then fluoresce, emitting light at a different wavelength. This fluorescence is detected by a sensitive photomultiplier tube. The intensity of the fluorescence signal is proportional to the OH radical concentration in the sampled air. researchgate.net Instruments often use the Fluorescence Assay by Gas Expansion (FAGE) technique, where the expansion to low pressure extends the fluorescence lifetime, allowing for temporal filtering to reduce background noise. copernicus.org By measuring OH concentrations, scientists can better model the chemical processes that control the abundance and lifetime of trace gases like chlorodifluoromethane. nih.gov

Isotopic Analysis in Environmental Research

Isotopic analysis has emerged as a powerful tool in environmental research for understanding the fate and transformation of contaminants. By examining the isotopic composition of compounds, scientists can gain insights into their origins, transport pathways, and degradation mechanisms. This section focuses on the application of isotopic analysis, specifically for "Methyl, chlorofluoro-" compounds.

Stable Carbon Compound-Specific Isotope Analysis (CSIA) for Transformation Studies

Stable Carbon Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique used to determine the ratio of stable carbon isotopes (¹³C/¹²C) in individual organic compounds. This method provides valuable information on the biogeochemical processing of "Methyl, chlorofluoro-" compounds that cannot be obtained from concentration data alone. nih.govresearchgate.net The analysis is typically performed using a gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS), sometimes with a pre-concentration system for analyzing compounds at very low concentrations, such as parts per trillion (pptv) in air or micrograms per liter in water. nih.govnih.gov

During transformation processes such as biodegradation, a kinetic isotope effect often occurs. This effect is the result of reactions proceeding more quickly with molecules containing the lighter isotope (¹²C) compared to those with the heavier isotope (¹³C). battelle.org Consequently, the remaining pool of the parent contaminant becomes progressively enriched in the heavier isotope (¹³C), leading to a less negative or more positive stable carbon isotope ratio (δ¹³C). battelle.org

Research has established distinct δ¹³C signatures for various "Methyl, chlorofluoro-" compounds, which can serve as a baseline for transformation studies. For instance, δ¹³C values for compounds like trichlorofluoromethane (B166822) (CFC-11), dichlorodifluoromethane (B179400) (CFC-12), and 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) have been reported. nih.govstrath.ac.uk Observed δ¹³C values can vary, with some studies reporting signatures for CFC-11 at -29.4‰ and for CFC-12 at -37.0‰. nih.govstrath.ac.uk Another study reported an average δ¹³C value for methyl chloride (CH₃Cl) of -39.1‰. nih.govstrath.ac.uk

Table 1: Reported Stable Carbon Isotope (δ¹³C) Signatures of Selected "Methyl, chlorofluoro-" Compounds

CompoundChemical FormulaReported δ¹³C Value (‰)Reference
TrichlorofluoromethaneCCl₃F-29.4 nih.govstrath.ac.uk
DichlorodifluoromethaneCCl₂F₂-37.0 nih.govstrath.ac.uk
1,1,2-trichloro-1,2,2-trifluoroethaneC₂Cl₃F₃-28.1 nih.govstrath.ac.uk
Methyl ChlorideCH₃Cl-39.1 nih.govstrath.ac.uk

This table is interactive. Click on the headers to sort the data.

The extent of isotopic fractionation is quantified by the carbon isotope enrichment factor (ε), which is characteristic of a specific degradation reaction. battelle.org For example, significant carbon isotope fractionation has been documented during the anaerobic biotransformation of CFC-11 and CFC-113. researchgate.net The calculated enrichment factor (ε) for the biotransformation of CFC-11 was -14.5 ± 1.9‰, and for CFC-113, it was -8.5 ± 0.4‰. researchgate.net This demonstrates that CSIA can be a valuable tool for identifying and quantifying the degradation of these compounds. researchgate.netbattelle.org

Table 2: Carbon Isotope Enrichment Factors (ε) for Biotransformation of Selected "Methyl, chlorofluoro-" Compounds

CompoundChemical FormulaEnrichment Factor (ε) (‰)Transformation ProcessReference
TrichlorofluoromethaneCCl₃F-14.5 ± 1.9Anaerobic Biotransformation researchgate.net
1,1,2-trichloro-1,2,2-trifluoroethaneC₂Cl₃F₃-8.5 ± 0.4Anaerobic Biotransformation researchgate.net

This table is interactive. Click on the headers to sort the data.

Environmental and Atmospheric Implications of Methyl Chlorofluoro Species

Stratospheric Ozone Depletion Mechanisms

The primary environmental concern associated with methyl chlorofluoro species is their ability to reach the stratosphere and catalytically destroy ozone molecules. This process is initiated by the intense solar radiation present at high altitudes.

Photodissociation of Halocarbons and Chlorine Atom Release

Methyl chlorofluoro compounds, like other halocarbons, are relatively stable in the lower atmosphere, which allows them to be transported to the stratosphere. nih.gov In the stratosphere, they are exposed to high-energy ultraviolet (UV) radiation from the sun, which has sufficient energy to break the carbon-chlorine (C-Cl) bonds within the molecules. This process, known as photodissociation, results in the release of highly reactive chlorine atoms (Cl•). nasa.gov

The general mechanism for the photodissociation of a methyl chlorofluoro compound can be represented as:

CH₃ClₓFᵧ + hν → •CH₂ClₓFᵧ + Cl•

where 'hν' represents a photon of UV radiation. The susceptibility of a particular C-Cl bond to photolysis depends on the specific arrangement of atoms within the molecule.

Table 1: Illustrative Photodissociation Cross-Sections of Selected Chloromethanes at Lyman-α (121.6 nm)

CompoundChemical FormulaPhotodissociation Cross-Section (cm²)
Methyl chlorideCH₃Cl1.5 x 10⁻¹⁷
DichloromethaneCH₂Cl₂4.0 x 10⁻¹⁷
Chloroform (B151607)CHCl₃7.0 x 10⁻¹⁷
Carbon tetrachlorideCCl₄1.0 x 10⁻¹⁶
Note: This table provides examples for chloromethanes to illustrate the principle of photodissociation. The cross-sections for methyl chlorofluoro compounds would vary based on their specific composition.

Catalytic Chain Reactions of Chlorine Radicals with Ozone

Once released, a single chlorine atom can initiate a catalytic cycle that destroys thousands of ozone (O₃) molecules before it is eventually removed from the stratosphere. nih.gov This catalytic action is what makes these compounds so detrimental to the ozone layer. The fundamental catalytic cycle proceeds as follows:

Reaction with Ozone: The chlorine atom reacts with an ozone molecule, breaking it apart to form chlorine monoxide (ClO) and a molecule of diatomic oxygen (O₂).

Cl• + O₃ → ClO• + O₂

Reaction with Atomic Oxygen: The chlorine monoxide radical then reacts with a free oxygen atom (O), which is naturally present in the stratosphere, to regenerate the chlorine atom and form another molecule of diatomic oxygen.

ClO• + O → Cl• + O₂

The net result of this two-step cycle is the conversion of an ozone molecule and an oxygen atom into two molecules of diatomic oxygen:

O₃ + O → 2O₂

Crucially, the chlorine atom is regenerated at the end of the cycle, allowing it to participate in the destruction of more ozone molecules. nih.gov This catalytic process is highly efficient and is the primary driver of stratospheric ozone depletion caused by chlorine-containing compounds.

Tropospheric Atmospheric Chemistry and Degradation

The atmospheric fate of methyl chlorofluoro compounds is not limited to the stratosphere. Their chemistry in the troposphere, the lowest layer of the atmosphere, determines their atmospheric lifetime, global distribution, and the nature of their degradation products.

Atmospheric Lifetimes and Primary Removal Mechanisms (e.g., OH Radical Reaction)

For methyl chlorofluoro compounds that contain at least one hydrogen atom (hydrochlorofluorocarbons or HCFCs), the primary removal mechanism in the troposphere is reaction with the hydroxyl radical (•OH). noaa.gov The •OH radical is a highly reactive species often referred to as the "detergent" of the atmosphere because it initiates the breakdown of many pollutants. nih.gov

The reaction involves the abstraction of a hydrogen atom from the methyl chlorofluoro molecule:

CH₃ClₓFᵧ + •OH → •CH₂ClₓFᵧ + H₂O

This initial reaction is the rate-determining step for the tropospheric lifetime of these compounds. The presence of the C-H bond makes these HCFCs less persistent in the atmosphere compared to fully halogenated CFCs, which lack this feature and are primarily removed by stratospheric photolysis. noaa.gov The atmospheric lifetime of a compound is inversely proportional to the rate constant of its reaction with •OH.

Table 2: Illustrative Atmospheric Lifetimes and OH Radical Reaction Rate Constants for Selected Halocarbons

CompoundChemical FormulaOH Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 KAtmospheric Lifetime (years)
HCFC-21CHCl₂F1.3 x 10⁻¹⁴2.0
HCFC-22CHClF₂4.7 x 10⁻¹⁵11.8
HCFC-31CH₂ClF1.0 x 10⁻¹³0.9
Methyl ChloroformCH₃CCl₃1.2 x 10⁻¹⁴5.0
Note: This table presents data for closely related HCFCs to illustrate the relationship between OH reaction rates and atmospheric lifetimes. Specific values for "Methyl, chlorofluoro-" compounds will depend on their exact structure.

Atmospheric Transport, Global Distribution Modeling, and Emission Source Attribution

The global distribution of methyl chlorofluoro compounds is governed by their emission patterns and subsequent atmospheric transport. Once released, these compounds are subject to mixing and transport by winds on local, regional, and global scales. Three-dimensional atmospheric models, such as the Model for Ozone and Related Chemical Tracers (MOZART), are used to simulate the transport, chemical transformation, and removal of these substances. nih.gov These models incorporate meteorological data to predict how the concentrations of these compounds will evolve over time and space.

Inverse modeling techniques are employed to estimate emission sources and their strengths. copernicus.org This approach combines atmospheric measurements from a network of monitoring stations with atmospheric transport models. By comparing the model predictions with the observed concentrations, researchers can work backward to infer the location and magnitude of the emissions.

The primary sources of anthropogenic methyl chlorofluoro compounds have historically been industrial activities, including their use as refrigerants, foam-blowing agents, and solvents. nih.gov Natural sources of related compounds like methyl chloride also exist, such as biomass burning and oceanic processes. nih.gov Distinguishing between anthropogenic and natural sources is a key challenge in understanding the global budget of these compounds.

Fate of Atmospheric Degradation Products in the Troposphere

The tropospheric degradation of methyl chlorofluoro compounds, initiated by the reaction with the •OH radical, leads to the formation of a series of intermediate products. The initial radical product (•CH₂ClₓFᵧ) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CH₂ClₓFᵧOO•). The subsequent chemistry of this peroxy radical can lead to the formation of several stable end products, depending on the atmospheric conditions, particularly the levels of nitrogen oxides (NOₓ).

Common degradation products include:

Formyl Fluoride (B91410) (HFCO): This compound is formed from the breakdown of fluorinated methyl radicals. Its atmospheric fate is primarily determined by its reaction with OH radicals, although hydrolysis in the presence of catalysts like sulfuric acid can also occur. acs.orgnih.gov

Phosgene (B1210022) (COCl₂): This highly toxic compound can be formed from the oxidation of chlorinated methyl radicals. Phosgene is primarily removed from the troposphere by hydrolysis in cloud water. nasa.govodu.edu

Carbonyl Fluoride (COF₂): This is another potential degradation product.

Trifluoromethyl Radical (•CF₃): The fate of this radical can lead to the formation of carbonyl fluoride. nih.gov

Role of Methyl Chlorofluoro Compounds in Global Environmental Cycles

Methyl chlorofluoro compounds, a subgroup of hydrochlorofluorocarbons (HCFCs), are anthropogenic substances that have been widely used as replacements for chlorofluorocarbons (CFCs). britannica.comnoaa.gov While their primary environmental concern has been their contribution to stratospheric ozone depletion, their presence in the troposphere also has significant implications for global atmospheric chemistry. noaa.govmdpi.com

Contributions to Total Tropospheric Chlorine from Anthropogenic Sources

The total budget of tropospheric chlorine is influenced by a variety of natural and anthropogenic sources. Natural sources primarily include sea salt aerosols. copernicus.orgcopernicus.org Anthropogenic activities, however, have significantly increased the chlorine loading in the atmosphere. These sources are diverse and include industrial processes like coal combustion, waste incineration, and the use of chlorine-containing disinfectants. copernicus.orgresearchgate.net

The total amount of chlorine in the atmosphere from both natural and anthropogenic sources has seen significant changes over time. Following the implementation of the Montreal Protocol, which regulated the production and consumption of ozone-depleting substances, the total amount of chlorine and bromine in the atmosphere began to decrease in the 1990s. noaa.gov This decline has been driven by the reduction in emissions of potent ozone-depleting substances like CFCs and methyl chloroform, and this decrease has more than compensated for the increased atmospheric concentrations of their replacements, the HCFCs. noaa.gov

Table 1: Major Anthropogenic Sources of Tropospheric Chlorine

Source CategorySpecific ExamplesContribution Mechanism
Industrial EmissionsCoal combustion, waste incineration, industrial processesDirect emission of hydrogen chloride (HCl) and other chlorine compounds. copernicus.orgresearchgate.net
Organochlorine CompoundsMethyl chlorofluoro- compounds (HCFCs), CFCs, Carbon TetrachlorideOxidation in the atmosphere releases chlorine atoms. copernicus.orgnoaa.gov
Water TreatmentUse of chlorine-containing disinfectantsRelease of chlorine compounds into the atmosphere. researchgate.net

Long-Term Monitoring and Trends of Atmospheric Concentrations

Long-term atmospheric monitoring has been crucial in understanding the environmental impact of methyl chlorofluoro compounds and other HCFCs. Continuous measurements from global networks have tracked the atmospheric concentrations of these compounds over several decades. noaa.gov

Prior to their widespread industrial use, HCFCs were not present in the atmosphere. noaa.gov Their concentrations began to rise as they were introduced as substitutes for CFCs. noaa.gov Global mean surface mixing ratios of HCFCs have shown a consistent increase over the measurement record, with higher concentrations observed in the Northern Hemisphere, reflecting the predominant location of emission sources. acs.org

However, the growth rates of some of the most abundant HCFCs have slowed significantly since the 2007 adjustments to the Montreal Protocol. acs.org For instance, the rate of increase for HCFC-22 slowed by 30% between 2007-2008 and 2011-2012, and the growth rate for HCFC-142b slowed by 60% over the same period. acs.org In contrast, the atmospheric growth rate of HCFC-141b increased during this time. acs.org More recent findings indicate that the total atmospheric levels of HCFCs peaked in 2021, five years earlier than previously predicted. vasa.org.au While the subsequent decline has been small, it signifies progress in phasing out these chemicals. vasa.org.au The goal is to eliminate HCFC emissions entirely by 2040 under the Montreal Protocol. vasa.org.au

Table 2: Atmospheric Trends of Selected HCFCs

CompoundObservation PeriodTrend
HCFC-222007-2012Growth rate slowed by 30%. acs.org
HCFC-142b2007-2012Growth rate slowed by 60%. acs.org
HCFC-141b2007-2012Growth rate nearly doubled. acs.org
Total HCFCsPost-2021Atmospheric levels peaked in 2021 and have begun a slow decline. vasa.org.au

Implications for Global Tropospheric Hydroxyl Radical Concentrations

The hydroxyl radical (OH) is the primary cleansing agent of the troposphere, responsible for the removal of a vast array of pollutants and greenhouse gases. wur.nlnih.gov The atmospheric degradation of methyl chlorofluoro compounds and other HCFCs releases chlorine atoms (Cl). noaa.gov These chlorine atoms are highly reactive and can influence the complex chemical cycles that determine the concentration of OH radicals. copernicus.orgcopernicus.org

Chlorine atoms can react with methane (B114726) and other volatile organic compounds (VOCs), initiating oxidation chains that can either produce or consume OH, depending on the chemical environment, particularly the levels of nitrogen oxides (NOx). ed.ac.uknih.gov Globally, chlorine chemistry is estimated to decrease the global burden of tropospheric OH by a few percent. copernicus.orgcopernicus.org This reduction occurs through complex interactions with bromine radical chemistry, which is enhanced by the presence of chlorine. copernicus.orgcopernicus.org

The long-term atmospheric records of certain chlorinated compounds, such as methyl chloroform (CH3CCl3), have been instrumental in inferring historical trends in global OH concentrations. wur.nlresearchgate.netnoaa.gov By comparing the observed atmospheric decay of methyl chloroform with its known emission history and reaction rate with OH, scientists can estimate the global average OH concentration and its variability over time. wur.nl Studies using this method have shown that there can be year-to-year variations in the global OH concentration, often correlated with large-scale climate phenomena like the El Niño Southern Oscillation. researchgate.net While the atmospheric abundance of methyl chloroform has declined significantly, making this technique more challenging, the use of multiple HFCs is being explored as an alternative method to estimate atmospheric OH concentrations. copernicus.org Recent studies suggest that global OH concentrations have remained relatively stable, with variations of less than 2% and no significant long-term trend between 2004 and 2021. copernicus.org

Table 3: Impact of Chlorine Chemistry on Tropospheric OH

MechanismDescriptionNet Effect on OH
Reaction with Methane and VOCsChlorine atoms react with methane and other VOCs, initiating oxidation. nih.govCan lead to both production and loss of OH, depending on NOx levels. ed.ac.uk
Interaction with Bromine ChemistryChlorine chemistry enhances the concentration of tropospheric BrO. copernicus.orgcopernicus.orgLeads to a decrease in global tropospheric OH. copernicus.orgcopernicus.org
Indirect Estimation via TracersLong-term measurements of compounds like methyl chloroform are used to infer global OH trends. wur.nlresearchgate.netProvides insights into the historical variability of the atmosphere's oxidative capacity. wur.nl

Future Research Directions and Emerging Areas

Design and Development of Novel Chlorofluorinated Compounds with Minimized Environmental Impact

The primary driver in the evolution of chlorofluorinated compounds is the mitigation of their environmental consequences, chiefly ozone depletion and high global warming potential (GWP). Research is intensifying on the design of new molecules that retain desirable properties while exhibiting significantly reduced environmental persistence and impact.

Early efforts to replace chlorofluorocarbons (CFCs) led to the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). While HCFCs have a lower ozone depletion potential (ODP) than CFCs due to the presence of a hydrogen atom which makes them more susceptible to degradation in the troposphere, they still contribute to ozone depletion. iaea.org HFCs, containing no chlorine, have an ODP of zero but are often potent greenhouse gases. google.comncert.nic.in

The focus of modern research is to move beyond these first-generation replacements. The design of next-generation chlorofluorinated compounds involves a multi-pronged approach:

Incorporation of Instability: Introducing specific chemical bonds or functional groups that lead to more rapid atmospheric degradation. This reduces the atmospheric lifetime and, consequently, the GWP.

Catalytic Synthesis: Developing selective and efficient catalytic methods for the synthesis of chlorofluoroalkanes with low GWP. dntb.gov.ua For instance, the synthesis of trifluoromethanesulfonyl fluoride (B91410) (TFSF) via a halogen exchange reaction has been optimized to produce a high-purity product with a significantly lower GWP than sulfur hexafluoride (SF₆), a potent greenhouse gas. osti.gov

Environmentally Benign Synthesis Routes: Pioneering synthetic pathways that are inherently safer and more environmentally friendly. An example is the development of a method to produce methyl methacrylate (B99206) (MMA) from acetone (B3395972) and chloroform (B151607), with hydrogen chloride as the only byproduct, avoiding the use of highly toxic hydrogen cyanide. longdom.org Another innovative approach involves the direct fluorination of organic compounds using fluorine gas in the liquid phase, where the product or intermediate can act as the solvent, and hydrogen fluoride is the sole co-product. longdom.org

The following interactive table showcases the Global Warming Potential (GWP) of various fluorinated compounds, highlighting the trend towards developing substances with lower environmental impact.

Table 1: Global Warming Potential of Selected Fluorinated Compounds

Compound GWP (100-year)
CFC-11 (Trichlorofluoromethane) 4,750
CFC-12 (Dichlorodifluoromethane) 10,900
HCFC-22 (Chlorodifluoromethane) 1,810
HFC-134a (1,1,1,2-Tetrafluoroethane) 1,430
HFC-23 (Trifluoromethane) 14,800
Trifluoromethanesulfonyl fluoride (TFSF) Significantly lower than SF₆
Sulfur Hexafluoride (SF₆) 23,500

Advancements in Computational and Experimental Approaches for Reaction Discovery and Mechanism Elucidation

Understanding the reaction pathways and kinetics of chlorofluorinated compounds is fundamental to predicting their atmospheric fate and designing safer alternatives. Both computational and experimental methods are advancing rapidly, providing unprecedented insight into these complex chemical processes.

Computational Approaches:

Computational chemistry has become an indispensable tool for studying reaction mechanisms, especially for short-lived and highly reactive species that are difficult to observe experimentally. researchgate.net Quantum mechanical calculations can be used to map potential energy surfaces, identify transition states, and predict reaction rates. researchgate.net For instance, computational studies have been employed to investigate the H-abstraction reactivity of hydrochlorofluoromethanes (HCFMs) initiated by hydroxyl (OH) radicals, revealing that the reactivity increases with the degree of chlorination. rsc.org These models also show that the intermediate alkyl radicals can undergo self-reactions to form stable chlorofluorocarbons, which could compete with their reaction with oxygen and potentially increase ozone depletion. rsc.org

Experimental Approaches:

Experimental techniques provide the crucial data needed to validate and refine computational models. Key methods include:

Shock Tubes: These instruments are used to study gas-phase reactions at high temperatures and pressures. By creating a shock wave that rapidly heats a gas mixture, researchers can initiate reactions and monitor the formation and decay of species over very short timescales. researchgate.netdtic.mil

Flow Reactors: In a flow reactor, reactants are continuously mixed and flow through a reaction vessel under controlled temperature and pressure. This allows for the study of reaction kinetics under steady-state conditions. Turbulent flow reactors have been used to study the thermal decomposition of hydrofluoroethanes. researchgate.net

Dielectric Barrier Discharge (DBD) Reactors: These reactors use non-thermal plasma to decompose stable compounds like trifluoromethane (B1200692) (HFC-23). Studies have shown that combining the plasma with a catalyst, such as alumina (B75360), and operating at elevated temperatures can significantly enhance decomposition efficiency. researchgate.netnih.gov

The synergy between computational modeling and advanced experimental techniques is crucial for accelerating the discovery of new reactions and elucidating the complex mechanisms governing the atmospheric chemistry of chlorofluorinated compounds.

Innovative Strategies for Sustainable Chemical Production and Conversion of Halogenated Waste

The legacy of widespread chlorofluorocarbon use has resulted in significant stockpiles of these compounds in old equipment and materials, often referred to as "banks." ncert.nic.in Furthermore, the production of some fluorinated compounds generates halogenated waste streams. Developing sustainable methods for producing new compounds and managing this waste is a critical area of research.

Sustainable Production:

The principles of green chemistry are being increasingly applied to the synthesis of fluorinated molecules. This includes the use of less hazardous reagents, developing catalytic processes to improve atom economy, and using renewable feedstocks. dntb.gov.uaflinders.edu.aunih.gov For example, the synthesis of sulfonyl fluorides has been achieved using a green process with non-toxic by-products. dntb.gov.uaflinders.edu.aunih.gov

Conversion of Halogenated Waste:

Instead of simple destruction, there is a growing interest in "upcycling" halogenated waste into valuable chemical products. This approach not only mitigates the environmental impact of the waste but also creates economic value. drishtiias.comresearchgate.net

Key strategies for managing halogenated waste include:

Conversion to Useful By-products: Technologies are being developed to convert ozone-depleting substances and fluorinated greenhouse gases into useful chemicals like hydrofluoric acid (HF), hydrochloric acid (HCl), and carbon dioxide (CO₂). researchgate.net

Plasma Destruction: Argon or nitrogen plasma can be used to destroy HFCs and their blends. researchgate.net

Catalytic Conversion: Research is underway to use halogenated waste streams as reagents in chemical synthesis. For example, chlorine-containing hydrocarbon waste can be used as a chlorination reagent for the synthesis of aryl chlorides through tandem catalysis. researchgate.net

The following table provides an overview of different technologies for the management of fluorinated greenhouse gas waste.

Table 2: Technologies for Fluorinated Greenhouse Gas Waste Management

Technology Description Target Compounds
Superheated Steam Reactor Conversion to HF, HCl, and CO₂ Ozone-depleting substances, HFCs
Argon/Nitrogen Plasma Destruction of the compounds HFCs, HFC/HCFC blends
Microwave Plasma Destruction with potential for no interconversion to other HFCs R-134a
Incineration Destruction with energy recovery HFC-23
Tandem Catalysis Use as a chlorination reagent Chlorine-containing hydrocarbon waste

Interdisciplinary Studies on Atmospheric-Groundwater Linkages in Halocarbon Transport and Fate

The transport and fate of chlorofluoromethanes are not confined to a single environmental compartment. These volatile compounds can be transported long distances in the atmosphere and subsequently contaminate groundwater resources. flinders.edu.au Understanding the linkages between these two domains is crucial for assessing the full environmental impact of these substances.

Chlorofluorocarbons (CFCs) that are released into the atmosphere can dissolve in rainwater and infiltrate into the ground, eventually reaching aquifers. flinders.edu.au This process has been utilized in hydrogeology, where the concentration of CFCs in groundwater is used to determine the "age" of the water, i.e., the time since it was last in contact with the atmosphere. iaea.orgresearchgate.net This application inherently demonstrates the direct link between atmospheric concentrations and groundwater contamination.

Recent research focuses on developing coupled atmospheric-hydrologic models to simulate the transport and fate of contaminants across these environmental boundaries. epa.govusgs.govnih.gov These models can help to:

Predict the distribution of atmospherically derived contaminants in groundwater systems. epa.gov

Evaluate the sensitivity of contaminant concentrations to various input parameters. epa.gov

Assess the potential for using specific atmospheric emissions as tracers for groundwater age. epa.gov

Understand how factors like land use and soil type influence the deposition and subsequent leaching of these compounds.

Field studies play a vital role in validating these models. For example, studies in areas with known sources of PFAS (per- and polyfluoroalkyl substances) air emissions have shown that these compounds can contaminate soil and groundwater over large areas, even in locations that are upgradient from the source in terms of groundwater flow. researchgate.net This highlights the importance of considering atmospheric deposition as a significant pathway for groundwater contamination. Controlled field experiments, where a known amount of a chlorinated solvent is released into an aquifer, provide valuable data on plume development and the processes controlling migration. nih.gov

Exploration of New Applications for Fluorinated Building Blocks in Advanced Materials

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and specific electronic characteristics—make fluorinated compounds valuable building blocks for advanced materials. Research in this area is focused on leveraging these properties to create novel materials with enhanced performance.

Chlorofluoromethanes and their derivatives can serve as precursors for a variety of fluorinated monomers, which are then polymerized to create high-performance materials. rsc.org A key area of application is in the synthesis of fluoropolymers. These polymers are used in a wide range of demanding applications, including:

Aerospace: for components that require high thermal and chemical resistance.

Electronics: as dielectrics and in the fabrication of semiconductors.

Energy: in batteries and fuel cells.

Coatings: for creating surfaces with low friction and high durability.

One approach to synthesizing fluoropolymers involves the controlled dehydrochlorination of copolymers like poly(vinylidene fluoride-co-chlorotrifluoroethylene) to introduce unsaturation, which can then be used for further functionalization or curing. rsc.org The synthesis of fluoropolymers can also be carried out in environmentally benign solvents like supercritical carbon dioxide, which avoids the use of traditional chlorofluorocarbon solvents. osti.gov

The functionalization of carbon materials with fluorinated groups is another promising research direction. By attaching fluorine-containing molecules to the surface of materials like graphene or carbon nanotubes, their electronic, optical, and chemical properties can be tailored for specific applications, such as in sensors, catalysts, and electronic devices.

The following table lists some of the compounds mentioned in this article.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing α,α-chlorofluoro carbonyl compounds, and how can reaction conditions be optimized for yield and selectivity?

  • Methodological Answer : The stereoselective synthesis of α,α-chlorofluoro aldehydes and ketones typically involves organocatalytic asymmetric α-fluorination. For example, Jørgensen catalysts (10 mol%) with NFSI (1.0 equiv) in MTBE solvent yield α,α-chlorofluoro aldehydes with 62–88% yields and 82–98% enantiomeric excess (ee) . Optimization includes adjusting reaction temperature (e.g., −40°C to 25°C) and catalyst loading. Subsequent oxidation of aldehydes to ketones via Dess-Martin reagent preserves optical purity (>99% ee retention) .

Q. What analytical techniques are recommended for characterizing methyl chlorofluoro compounds, and how are thermodynamic properties validated?

  • Methodological Answer : Key techniques include:

  • GC-MS/NMR : For structural elucidation and purity assessment.
  • QCISD/6-311G(d,p) calculations : To predict geometries, vibrational frequencies, and ΔfH298° (enthalpy of formation) with ±4.1 kJ·mol⁻¹ accuracy .
  • NIST data validation : Compare experimental values (e.g., CH2ClF ΔfH298° = −63.8 kJ·mol⁻¹) with computational results to ensure consistency .

Q. What safety protocols are critical when handling methyl chlorofluoro compounds in laboratory settings?

  • Methodological Answer : Essential practices include:

  • Engineering controls : Use fume hoods and monitor airborne concentrations (e.g., OSHA PEL: 350 ppm for methyl chloroform analogs) .
  • Incompatibility management : Avoid contact with oxidizers (e.g., peroxides) or bases to prevent toxic gas formation (e.g., phosgene) .
  • Decontamination : Immediate showering after skin exposure and dedicated PPE laundering .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereoselectivity data for α,α-chlorofluoro ketone synthesis across different catalytic systems?

  • Methodological Answer : Discrepancies arise from catalyst choice (e.g., Jørgensen vs. Yamamoto catalysts) and solvent polarity. To address this:

  • Systematic screening : Test catalysts (e.g., 10–20 mol% loading) in solvents like MTBE vs. THF to assess enantioselectivity trends .
  • Kinetic vs. thermodynamic control : Vary reaction time (2–24 hrs) and temperature to isolate dominant pathways .

Q. What computational strategies are effective for predicting the reactivity of chlorofluoro-methyl radicals in atmospheric or synthetic reactions?

  • Methodological Answer : Use QCISD(T)/6-311+G(3df,2p) for radical stability and reaction barriers:

  • Anharmonic corrections : Numerically integrate Schrödinger equations for out-of-plane bending modes to refine vibrational frequencies .
  • Benchmarking : Validate against experimental ΔfH298° values (e.g., CHF2: −241.2 kJ·mol⁻¹ vs. literature −240.0 kJ·mol⁻¹) .

Q. How do competing nucleophilic substitution pathways (SN1 vs. SN2) influence the stereochemical outcomes of α,α-chlorofluoro ketone transformations?

  • Methodological Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, retaining configuration. Protic solvents (e.g., MeOH) may promote racemization via SN1 .
  • Leaving group effects : Chloride vs. fluoride displacement alters transition-state geometry. Use isotopic labeling (e.g., ¹⁸O) to track stereochemical integrity .

Data Contradiction Analysis

Q. Why do reported yields for α,α-chlorofluoro aldehyde synthesis vary (62–88%), and how can reproducibility be improved?

  • Methodological Answer : Variability stems from:

  • Substrate purity : Ensure racemic α-chloroaldehydes are rigorously purified before fluorination .
  • Catalyst activation : Pre-stir catalysts (e.g., Jørgensen) with NFSI for 10–15 mins to activate reactive intermediates .

Research Design Considerations

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating rigorous research questions on methyl chlorofluoro compound applications?

  • Methodological Answer : Apply FINER criteria :

  • Feasibility : Prioritize reactions with scalable catalysts (e.g., Ru-based) over rare-earth metals.
  • Novelty : Explore understudied areas like photoredox-mediated fluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.